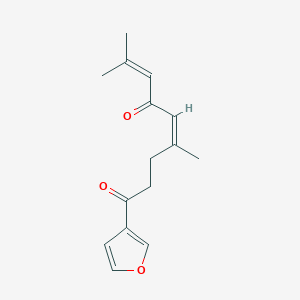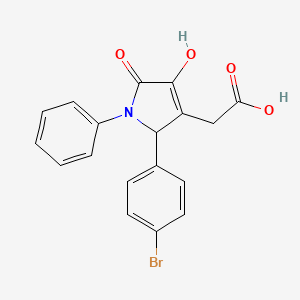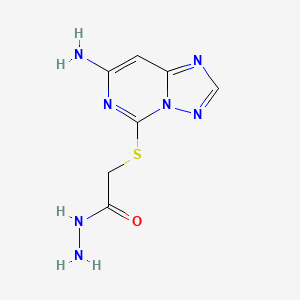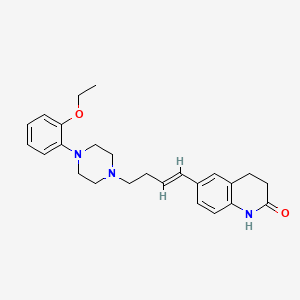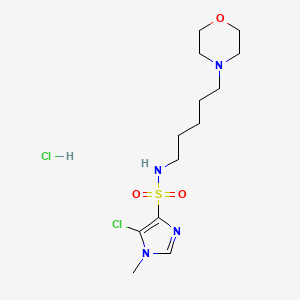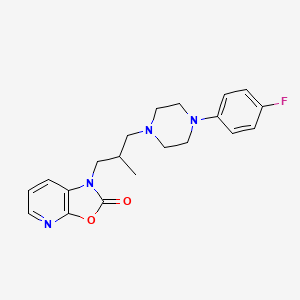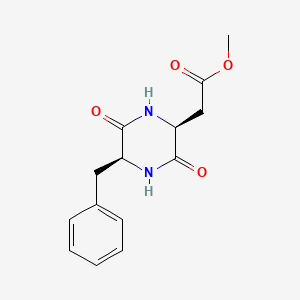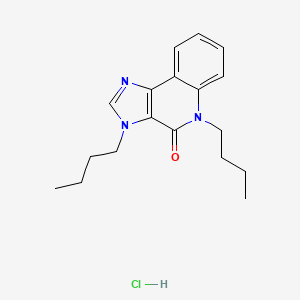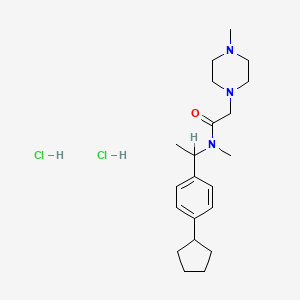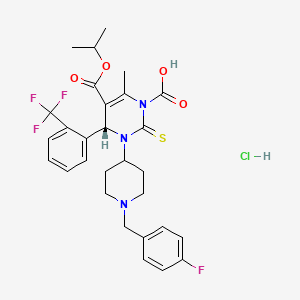
Dtpfpm, monohydrochloride (R(-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtpfpm, monohydrochloride (R(-))- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Vorbereitungsmethoden
The synthesis of Dtpfpm, monohydrochloride (R(-))- typically involves a series of chemical reactions that result in the formation of the desired compound. One common method involves the reaction of a protonated piperazine with appropriate reagents such as acyl reagents (chlorides, anhydrides) or Michael acceptors (activated alkenes, alkynes) under specific conditions . Industrial production methods may involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .
Analyse Chemischer Reaktionen
Dtpfpm, monohydrochloride (R(-))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different substituents may be introduced into the molecule .
Wissenschaftliche Forschungsanwendungen
Dtpfpm, monohydrochloride (R(-))- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between small molecules and biological targetsIn industry, it can be used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of Dtpfpm, monohydrochloride (R(-))- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Dtpfpm, monohydrochloride (R(-))- can be compared with other similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole derivatives. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The unique features of Dtpfpm, monohydrochloride (R(-))- include its specific reactivity and the range of reactions it can undergo, making it a versatile compound in various research fields .
Conclusion
Dtpfpm, monohydrochloride (R(-))- is a compound with diverse applications in scientific research. Its unique chemical properties and ability to participate in various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their work.
Eigenschaften
CAS-Nummer |
135100-65-1 |
|---|---|
Molekularformel |
C29H32ClF4N3O4S |
Molekulargewicht |
630.1 g/mol |
IUPAC-Name |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m1./s1 |
InChI-Schlüssel |
JOMYTNSTNLZQQF-VQIWEWKSSA-N |
Isomerische SMILES |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Kanonische SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


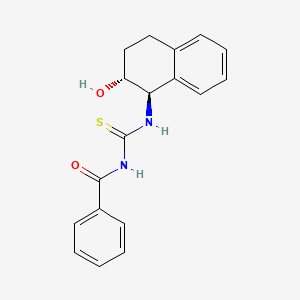
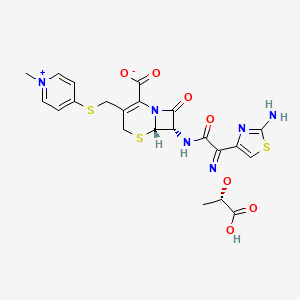

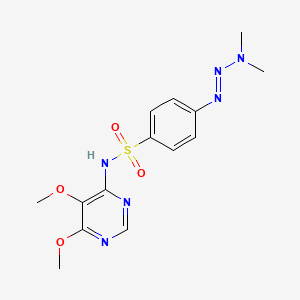
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
